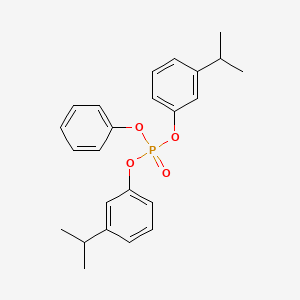
Bis(3-isopropylphenyl) phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of bis(3-isopropylphenyl) phenyl phosphate involves the esterification of phosphoric acid with 3-isopropylphenol and phenol. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions . Industrial production methods often involve the use of phosphorus oxychloride as a reagent, which reacts with phenol and 3-isopropylphenol to form the desired phosphate ester .
Chemical Reactions Analysis
Bis(3-isopropylphenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: It can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and catalysts such as acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(3-isopropylphenyl) phenyl phosphate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a flame retardant in various polymeric materials, including plastics and resins.
Biology: Research has explored its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studies have investigated its potential toxicity and effects on human health.
Industry: It is used in the electronics industry as a flame retardant in circuit boards and other components.
Mechanism of Action
The mechanism by which bis(3-isopropylphenyl) phenyl phosphate exerts its flame-retardant effects involves the release of phosphoric acid upon heating. This acid promotes the formation of a char layer on the surface of the material, which acts as a barrier to slow down the spread of flames . Additionally, the compound can interfere with the combustion process by releasing non-combustible gases that dilute flammable gases.
Comparison with Similar Compounds
Bis(3-isopropylphenyl) phenyl phosphate can be compared with other phosphate esters such as:
Triphenyl phosphate: Another flame retardant with similar applications but different chemical properties.
Tris(2-chloroethyl) phosphate: Known for its use in flexible polyurethane foams.
Tris(1,3-dichloro-2-propyl) phosphate: Used in rigid polyurethane foams and has different toxicity profiles
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effectiveness as a flame retardant.
Properties
CAS No. |
69500-30-7 |
|---|---|
Molecular Formula |
C24H27O4P |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
phenyl bis(3-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-18(2)20-10-8-14-23(16-20)27-29(25,26-22-12-6-5-7-13-22)28-24-15-9-11-21(17-24)19(3)4/h5-19H,1-4H3 |
InChI Key |
SQLHDIHSVZELNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC(=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















